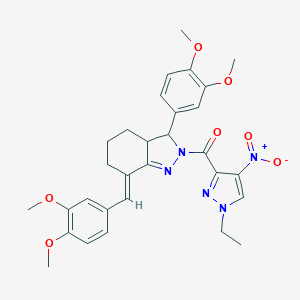![molecular formula C28H29N5O5 B456666 (1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456666.png)
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE” is a complex organic molecule that features a combination of pyrazole, methoxyphenyl, and indazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the methoxyphenyl and indazole moieties. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.
Introduction of Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production would scale up these reactions, often using continuous flow reactors to improve efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: Various substitution reactions could occur at the pyrazole or indazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.
Substitution: Halogenation reagents or nucleophiles for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted pyrazole or indazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes.
Receptor Binding: Possible interactions with biological receptors.
Medicine
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases such as cancer or infections.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
作用机制
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example:
Enzyme Inhibition: Binding to the active site of an enzyme, blocking its activity.
Receptor Binding: Interaction with cell surface receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(2-METHOXYPHENYL)-7-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE: Similar in structure but with different substituents.
This compound: Another similar compound with variations in the pyrazole or indazole rings.
Uniqueness
The unique combination of functional groups and the specific arrangement of the pyrazole, methoxyphenyl, and indazole moieties make this compound distinct. Its potential biological activities and applications in various fields highlight its significance.
属性
分子式 |
C28H29N5O5 |
|---|---|
分子量 |
515.6g/mol |
IUPAC 名称 |
(1-ethyl-4-nitropyrazol-3-yl)-[(7E)-3-(2-methoxyphenyl)-7-[(2-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone |
InChI |
InChI=1S/C28H29N5O5/c1-4-31-17-22(33(35)36)26(29-31)28(34)32-27(20-12-6-8-15-24(20)38-3)21-13-9-11-19(25(21)30-32)16-18-10-5-7-14-23(18)37-2/h5-8,10,12,14-17,21,27H,4,9,11,13H2,1-3H3/b19-16+ |
InChI 键 |
RQZOHTMFBHCNSE-KNTRCKAVSA-N |
手性 SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCC/C(=C\C4=CC=CC=C4OC)/C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)N2C(C3CCCC(=CC4=CC=CC=C4OC)C3=N2)C5=CC=CC=C5OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-NITROPHENYL)-7-[(E)-1-(4-NITROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456584.png)
![2-[2-(difluoromethoxy)benzoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B456585.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B456589.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-(2-thienyl)-7-(2-thienylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456593.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B456596.png)
![4-[(2-chlorophenoxy)methyl]-N-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]benzamide](/img/structure/B456597.png)
![3-Ethyl-5-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B456598.png)
![3-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B456600.png)
![4-[(2-chlorophenoxy)methyl]-N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)benzamide](/img/structure/B456601.png)
![N-ethyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B456602.png)
![5-(5-chloro-2-thienyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456603.png)
![N-(5-benzyl-3-carbamoylthiophen-2-yl)-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456604.png)
![5-(5-chloro-2-thienyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456605.png)
